molecular formula C8H14O3 B1225611 4-Oxo-2-propylpentanoic acid CAS No. 688-04-0

4-Oxo-2-propylpentanoic acid

Cat. No. B1225611
CAS RN: 688-04-0
M. Wt: 158.19 g/mol
InChI Key: HJRMYVTYHORJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-2-propylpentanoic acid is an oxo carboxylic acid . It is functionally related to a valeric acid and is known to promote tumor cell toxicity and increase susceptibility to radiation .


Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acids, which are biologically active species and versatile intermediates for further derivatisation, can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates .


Molecular Structure Analysis

The molecular formula of 4-Oxo-2-propylpentanoic acid is C8H14O3 . The InChI code is 1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) . The Canonical SMILES is CCCC(CC(=O)C)C(=O)O .


Chemical Reactions Analysis

4-Oxo-2-nonenal (ONE) derived from lipid peroxidation modifies nucleophiles and transduces redox signaling by its reactions with proteins . The analyses reveal four types of ONE-derived modifications in cells, including ketoamide and Schiff-base adducts to lysine, Michael adducts to cysteine, and a novel pyrrole adduct to cysteine .


Physical And Chemical Properties Analysis

The molecular weight of 4-Oxo-2-propylpentanoic acid is 158.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass is 158.094294304 g/mol . The Topological Polar Surface Area is 54.4 Ų .

Scientific Research Applications

Medicine: Neuroprotective Agent Research

4-Oxo-2-propylpentanoic acid, as a derivative of valproic acid, has been studied for its neuroprotective effects. Research suggests that histone deacetylase inhibitors like valproic acid can reduce brain infarct volume and neurological deficits in stroke models . This compound’s potential in enhancing neuroprotection and anti-inflammatory effects in neurological disorders is a significant area of pharmacological research.

Biochemistry: Lipid Peroxidation Studies

In biochemistry, 4-Oxo-2-propylpentanoic acid is used to study lipid peroxidation products and their impact on protein modifications. It helps in understanding the chemical diversity and dynamics of lipid-derived modifications in cells, which is crucial for insights into cellular signaling and potential toxicities .

Food Industry: Preservative Research

In the food industry, organic acids serve as preservatives due to their antimicrobial properties. While 4-Oxo-2-propylpentanoic acid is not directly used as a food additive, its antimicrobial potential could be explored for preserving food quality and extending shelf life .

Safety and Hazards

The safety information for 4-Oxo-2-propylpentanoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

4-oxo-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRMYVTYHORJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395655
Record name 4-oxo-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

688-04-0
Record name 4-oxo-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-2-propylpentanoic acid
Reactant of Route 2
4-Oxo-2-propylpentanoic acid
Reactant of Route 3
4-Oxo-2-propylpentanoic acid
Reactant of Route 4
Reactant of Route 4
4-Oxo-2-propylpentanoic acid
Reactant of Route 5
4-Oxo-2-propylpentanoic acid
Reactant of Route 6
4-Oxo-2-propylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.